![molecular formula C20H20FN3OS B2399883 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 897482-27-8](/img/structure/B2399883.png)

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

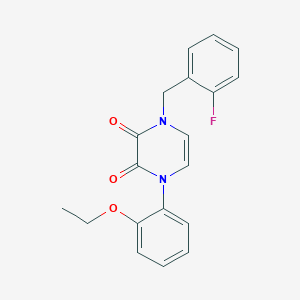

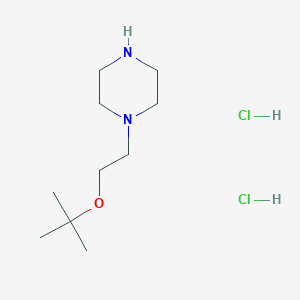

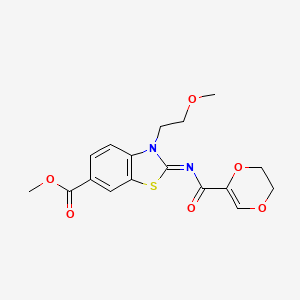

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone, also known as DMFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFP belongs to the class of piperazine derivatives and has been studied for its mechanism of action and potential physiological effects.

Scientific Research Applications

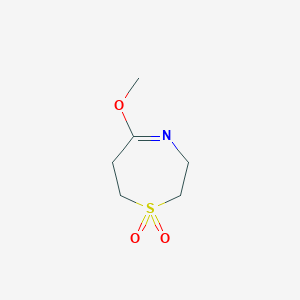

Synthesis and Chemical Structure

A series of derivatives related to the chemical structure of (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone have been synthesized, aiming to explore their chemical properties and potential applications in various scientific fields. These compounds have been characterized using spectral methods and their structures confirmed by X-ray diffraction studies and other spectroscopic methods, indicating a broad interest in their chemical and physical properties (Mhaske et al., 2014; Sanjeevarayappa et al., 2015).

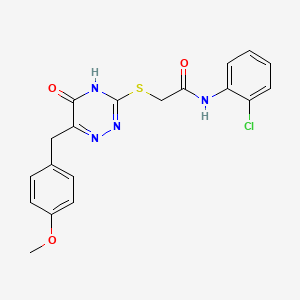

Biological and Antimicrobial Activities

Several studies have investigated the biological activity of compounds with similar structures, focusing on their antimicrobial, anti-inflammatory, and analgesic properties. For instance, derivatives have shown moderate to good antimicrobial activity against various bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Patel et al., 2012; Al-Wahaibi et al., 2021).

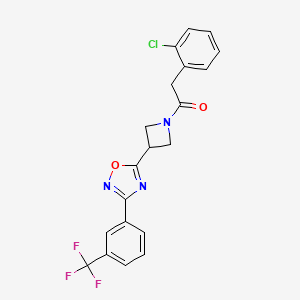

Antitumor and Antiproliferative Effects

Compounds structurally related to (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone have been evaluated for their antitumor and antiproliferative activities. Some compounds displayed significant inhibitory effects on various cancer cell lines, suggesting their potential utility in cancer research and therapy (Jilloju et al., 2021).

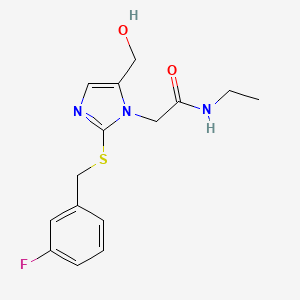

Molecular Interaction Studies

Research on molecular interactions of structurally related compounds with specific receptors has provided insights into their mechanism of action, such as antagonist activity against certain receptors. These studies contribute to understanding how modifications in chemical structure can impact biological activity, paving the way for the design of more effective therapeutic agents (Shim et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and piperazine derivatives, have been found to interact with a variety of biological targets . Thiazoles, for instance, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Piperazine derivatives, on the other hand, have shown a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

Thiazole derivatives have been found to exhibit their effects through various mechanisms, depending on the specific biological target . Similarly, piperazine derivatives have been known to act as dopamine and serotonin antagonists .

Biochemical Pathways

For instance, thiazole derivatives have been associated with various biochemical pathways related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

For instance, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-13-10-14(2)18-17(11-13)22-20(26-18)24-8-6-23(7-9-24)19(25)15-4-3-5-16(21)12-15/h3-5,10-12H,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNXUKCMQJIPAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)

![1-(3-fluorobenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2399818.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)